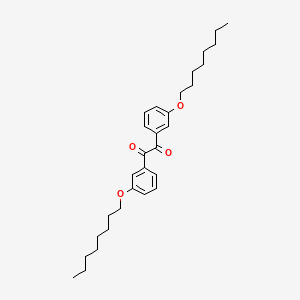

1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione is an organic compound with the molecular formula C30H42O4. It is known for its high thermal stability and solubility, and it typically appears as a white solid. This compound is used as an intermediate in organic synthesis, particularly in the preparation of materials or other organic compounds .

Méthodes De Préparation

The synthesis of 1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione generally involves organic synthetic routes. One common method includes the reaction of phenol with bromoacetyl bromide under basic conditions to obtain 1,2-Bis(3-bromophenyl)ethane-1,2-dione. This intermediate is then subjected to Ullmann condensation with octanol to produce the desired compound .

Analyse Des Réactions Chimiques

1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

Applications De Recherche Scientifique

1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. These interactions can influence biological processes and material properties .

Comparaison Avec Des Composés Similaires

1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione can be compared with other similar compounds, such as:

1,2-Bis(3-(methoxy)phenyl)ethane-1,2-dione: This compound has methoxy groups instead of octyloxy groups, leading to different solubility and thermal stability properties.

1,2-Bis(3-(ethoxy)phenyl)ethane-1,2-dione: The presence of ethoxy groups affects the compound’s reactivity and applications.

1,2-Bis(3-(butoxy)phenyl)ethane-1,2-dione: The butoxy groups influence the compound’s physical and chemical properties.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.

Activité Biologique

1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with diketones under controlled conditions. The resulting compound is characterized using spectroscopic techniques such as NMR and IR to confirm its structure.

Biological Activity

Antimicrobial Activity

The biological activity of this compound has been evaluated against various microbial strains. Studies indicate that this compound exhibits significant antibacterial and antifungal properties. For instance:

- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 500 to 1000 µg/mL.

- Antifungal Activity : It demonstrated notable antifungal activity against Candida albicans, with MIC values around 250 µg/mL.

Comparative Biological Activity Table

| Microbial Strain | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 500 |

| Enterococcus faecalis | Antibacterial | 1000 |

| Candida albicans | Antifungal | 250 |

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of similar compounds and tested their antimicrobial efficacy. The findings indicated that compounds with longer alkyl chains, such as octyloxy groups, generally exhibited enhanced antibacterial properties compared to their shorter-chain counterparts. This suggests that the hydrophobic nature of the octyloxy substituent plays a crucial role in membrane penetration and subsequent antimicrobial activity .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted to evaluate the safety profile of this compound. Results indicated that while the compound was effective against microbial strains, it exhibited moderate cytotoxicity against human cell lines at higher concentrations (IC50 values around 20 µg/mL). This highlights the need for further investigation into its therapeutic index .

Mechanistic Insights

The mechanism of action for the antimicrobial activity of this compound is believed to involve disruption of microbial cell membranes and interference with essential metabolic pathways. The presence of the dione functional group may facilitate chelation with metal ions in microbial enzymes, thereby inhibiting their activity.

Propriétés

IUPAC Name |

1,2-bis(3-octoxyphenyl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O4/c1-3-5-7-9-11-13-21-33-27-19-15-17-25(23-27)29(31)30(32)26-18-16-20-28(24-26)34-22-14-12-10-8-6-4-2/h15-20,23-24H,3-14,21-22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRQRPUNMIGHQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)OCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.